2-Amino-1-(furan-3-yl)ethan-1-ol
Description
Molecular Identity and Classification of 2-Amino-1-(furan-3-yl)ethan-1-ol
This compound, systematically named as 2-amino-1-(furan-3-yl)ethanol according to International Union of Pure and Applied Chemistry nomenclature, represents a fundamental example of heterocyclic amino alcohols. The compound is catalogued in the PubChem database under the Compound Identification Number 22163126, establishing its recognized status within the chemical literature. The molecular formula C₆H₉NO₂ defines its atomic composition, while its molecular weight of 127.14 grams per mole provides essential physical parameter information for synthetic and analytical applications.
The compound's classification extends across multiple chemical categories, positioning it as both a heterocyclic compound due to the presence of the furan ring and as an amino alcohol owing to the simultaneous presence of amino and hydroxyl functional groups. According to the broader classification of alkanolamines, this compound belongs to the category of organic compounds that contain both hydroxyl and amino functional groups on an alkane backbone, specifically representing a 2-aminoalcohol or 1,2-aminoalcohol subclass. The structural representation through Simplified Molecular Input Line Entry System notation as C1=COC=C1C(CN)O provides a standardized method for computational and database applications.
The stereochemical considerations of this compound reveal the presence of a chiral center at the carbon atom bearing both the amino group and the furan substituent. This stereogenic center allows for the existence of enantiomeric forms, designated as (R)- and (S)-configurations, each potentially exhibiting distinct biological and chemical properties. The International Chemical Identifier string InChI=1S/C6H9NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 provides complete structural information including connectivity and hydrogen distribution.
Historical Context and Discovery Timeline
The historical development of this compound research can be traced through the broader evolution of furan chemistry and amino alcohol synthesis methodologies. The compound was first catalogued in chemical databases on December 5, 2007, marking its formal recognition within the scientific literature. The most recent structural and property modifications recorded in the PubChem database occurred on May 18, 2025, indicating ongoing research interest and data refinement.
The foundational work in furan chemistry dates back to the extensive investigations of metal-ammonia reduction processes for furan derivatives, which provided crucial insights into the reactivity patterns of furan-containing compounds. These early studies established the mechanistic understanding necessary for the subsequent development of synthetic approaches to amino-substituted furan derivatives. The historical progression of reductive amination techniques, particularly those involving furan-containing substrates, created the methodological framework for accessing compounds like this compound.
The development of amino alcohol chemistry has proceeded through distinct phases, with early work focusing on simple alkanolamines and gradually expanding to include heterocyclic variants. The recognition of amino alcohols as important synthetic intermediates and biological targets has driven continuous research efforts, leading to improved synthetic methodologies and expanded applications. The specific study of furan-containing amino alcohols represents a convergence of these two research streams, combining the unique reactivity of furan systems with the versatile functionality of amino alcohols.
Contemporary research developments have been facilitated by advances in analytical techniques and computational chemistry, enabling more detailed characterization of these compounds and better understanding of their properties. The integration of modern synthetic methodologies, including catalytic processes and environmentally friendly approaches, has expanded the accessibility and practical utility of this compound and related compounds.
Significance in Heterocyclic and Aminoalcohol Chemistry
The significance of this compound within heterocyclic chemistry stems from its embodiment of the fundamental characteristics that define furan-based molecular systems. Furan represents one of the most important five-membered aromatic heterocycles, containing four carbon atoms and one oxygen atom in the ring structure. The aromatic nature of the furan ring system contributes to the overall stability of the compound while providing distinctive reactivity patterns that differentiate it from purely aliphatic amino alcohols.
Within the broader context of heterocyclic compounds, this compound exemplifies the unsaturated heterocyclic category, which includes compounds characterized by conjugated pi-electron systems. These compounds exhibit unique electronic properties due to the delocalization of electrons across the ring system, influencing both their chemical reactivity and physical properties. The furan ring's electron-rich nature, resulting from the lone pairs on the oxygen atom, makes it susceptible to electrophilic attack and enables various substitution reactions that are fundamental to synthetic organic chemistry.
In amino alcohol chemistry, this compound represents the important class of 2-aminoalcohols, which are characterized by the presence of amino and hydroxyl groups on adjacent carbon atoms. This structural arrangement creates opportunities for intramolecular hydrogen bonding and provides multiple sites for chemical modification and biological interaction. The 2-aminoalcohol motif is particularly significant due to its prevalence in biologically active molecules and its utility as a chiral auxiliary in asymmetric synthesis.
The combination of heterocyclic and amino alcohol functionalities in a single molecule creates unique opportunities for molecular recognition and binding interactions. The furan oxygen can participate in hydrogen bonding as an acceptor, while the amino and hydroxyl groups can function as both donors and acceptors. This multifunctional binding capability makes such compounds valuable in medicinal chemistry applications and as ligands in coordination chemistry.
| Chemical Classification | Structural Features | Significance |
|---|---|---|
| Heterocyclic Compound | Five-membered furan ring with oxygen heteroatom | Aromatic stability and distinctive reactivity |
| Amino Alcohol | Amino and hydroxyl groups on adjacent carbons | Biological activity and synthetic versatility |
| Chiral Molecule | Stereogenic center at carbon bearing amino group | Enantiomeric diversity and stereoselective synthesis |
| Bifunctional Compound | Multiple hydrogen bonding sites | Enhanced molecular recognition capabilities |
Current Research Landscape and Scientific Relevance
The contemporary research landscape surrounding this compound encompasses multiple interconnected areas of investigation, reflecting the compound's versatility and potential applications. Recent synthetic developments have focused on improving the efficiency and selectivity of preparation methods, with particular emphasis on reductive amination strategies that enable access to the target compound from readily available starting materials. The development of catalytic systems for the direct reductive amination of furan-containing carbonyl compounds has emerged as a significant area of investigation, with ruthenium-based catalysts showing particular promise for these transformations.
Current mechanistic studies have provided detailed insights into the pathways involved in the formation and transformation of this compound. Density functional theory calculations have been employed to understand the preferential binding modes and reaction pathways, revealing that the compound's interaction with catalytic surfaces occurs primarily through the amino group, with the hydroxyl group oriented away from the catalyst surface. These computational insights have proven valuable for optimizing synthetic conditions and predicting reaction outcomes.
The role of this compound as an intermediate in more complex synthetic transformations has gained significant attention in recent literature. Research has demonstrated its utility in the construction of cyclic systems through intramolecular cyclization reactions, where the amino and hydroxyl groups can participate in ring-forming processes. The compound's ability to undergo tautomerization between alcohol-imine and alcohol-enamine forms provides additional mechanistic pathways for synthetic elaboration.
Contemporary applications research has explored the compound's potential in various fields, including materials science and pharmaceutical development. The presence of multiple functional groups enables diverse chemical modifications, making it a valuable building block for the synthesis of more complex molecules with targeted properties. Studies have investigated its role in the preparation of heterocyclic frameworks that are relevant to drug discovery and development programs.
The integration of this compound research with broader trends in sustainable chemistry has led to investigations of environmentally friendly synthetic approaches. Research efforts have focused on developing catalytic systems that operate under mild conditions and utilize renewable starting materials, aligning with contemporary goals of green chemistry. The use of continuous flow reactors and other advanced synthetic technologies has been explored to improve the efficiency and scalability of synthetic processes involving this compound.
| Research Area | Current Focus | Key Developments |
|---|---|---|
| Synthetic Methodology | Catalytic reductive amination | Ruthenium-based catalyst systems with 47% yield |
| Mechanistic Studies | Computational analysis of reaction pathways | Density functional theory insights into catalyst binding |
| Applications Research | Building block for complex molecule synthesis | Heterocyclic framework construction |
| Green Chemistry | Sustainable synthetic approaches | Continuous flow reactor implementation |
| Stereochemistry | Enantioselective synthesis methods | Chiral catalyst development for asymmetric synthesis |
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-amino-1-(furan-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 |
InChI Key |
AKMQTTJUDZQMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(CN)O |
Origin of Product |
United States |
Scientific Research Applications
2-Amino-1-(furan-3-yl)ethan-1-ol is a research compound with the molecular formula and a molecular weight of 127.14 g/mol. Research indicates that furan-containing compounds have gained attention in medicinal chemistry because of their chemotherapeutic behavior .
Scientific Research Applications
2-Amino-1,2-di(furan-2-yl)ethan-1-ol: When Ru/Al2O3 and H2 were added to the reaction system, furoin and furil generated 2-amino-1,2-di(furan-2-yl)ethan-1-ol (alcohol–amine) . Over Ru/Al2O3 under NH3/H2, 2-amino-1,2-di(furan-2-yl)ethan-1-ol (i.e., alcohol–amine) was generated as the main product with a 47% yield at 140 °C for 2 h starting from furoin .
Antimicrobial and Anticancer Properties: Preliminary studies suggest that compounds containing both amino and furan functionalities may exhibit antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific enzymes or receptors due to the compound's ability to form hydrogen bonds and engage in electrostatic interactions through its amino and hydroxyl groups.
Drug Design and Discovery: Research into the interaction studies of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol indicates that it may act as a ligand in enzyme assays or protein binding studies. Its ability to form stable complexes with various biomolecules suggests potential roles in drug design and discovery processes. Studies focusing on its binding affinity and specificity could provide insights into its therapeutic potential.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key analogs of 2-Amino-1-(furan-3-yl)ethan-1-ol, highlighting differences in substituents, functional groups, and physicochemical properties:
*Calculated based on molecular formula.
†Molecular weight includes dihydrochloride salt (free base ≈ 126.09 g/mol).
Key Comparative Insights
Heterocyclic Substituent Effects: Thiazole vs. However, its higher molecular weight (199.01 g/mol as salt) may reduce solubility . Imidazole vs. Furan: The imidazole derivative (C₆H₁₁N₃O) contains a basic nitrogen, which could increase pH-dependent solubility and interaction with biological targets .
Functional Group Modifications: Ketone vs. Hydroxyl: The 2-methylfuran-3-yl ketone (C₇H₉NO₂) replaces -OH with a ketone (-C=O), reducing hydrogen-bonding capacity and polarity.
Aromatic System Variations: Phenyl vs. Furan: The dimethoxyphenyl analog (C₁₀H₁₅NO₃) features electron-donating methoxy groups, increasing steric bulk and stability but reducing reactivity compared to the furan’s conjugated system . Naphthyl vs.
Purity and Synthetic Utility :
- The target compound’s high purity (97%) surpasses several analogs (e.g., thiazole at 95%), making it preferable for precision synthesis .
Notes
- Data Limitations : Molecular weights for some analogs (e.g., thiazole derivative) include salt forms, complicating direct comparisons. Calculated values are provided where experimental data is absent.
- Purity Discrepancies : Purity data is unavailable for dimethoxyphenyl and imidazole analogs, necessitating caution in comparative assessments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-1-(furan-3-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone (e.g., 1-(furan-3-yl)ethan-1-one) using sodium borohydride (NaBH₄) in ethanol under inert atmosphere . Optimization involves adjusting stoichiometry (e.g., 1.5–2.0 equivalents of NaBH₄), reaction temperature (0–25°C), and pH control (neutral to weakly acidic). Purity (>95%) is confirmed via HPLC with a C18 column and aqueous acetonitrile mobile phase .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the furan ring protons (δ 6.2–7.8 ppm) and the ethan-1-ol backbone (δ 3.5–4.5 ppm for CH₂ and OH).
- HRMS : Confirm molecular weight (C₆H₉NO₂: 139.0633 g/mol) using ESI+ mode .
- IR : Identify -OH (3200–3600 cm⁻¹) and -NH₂ (1550–1650 cm⁻¹) stretches .
Q. How should researchers assess the compound’s stability under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (4°C, 25°C, 40°C) and pH (3–9) for 30 days. Monitor degradation via TLC or HPLC. Use argon/vacuum sealing for long-term storage to prevent oxidation .
Advanced Research Questions
Q. What strategies are effective for enantiomeric resolution of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% diethylamine. Adjust flow rate (1.0 mL/min) and column temperature (25°C) .
- Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer in a biphasic system .
Q. How can computational methods predict the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model the electron density of the amino group and furan ring. Solvent effects (e.g., ethanol) are incorporated via PCM. Analyze Fukui indices to identify reactive sites for substitution .
Q. What mechanistic insights explain contradictions in reported catalytic activity of derivatives?
- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to differentiate between electronic (e.g., furan ring conjugation) and steric effects. Compare turnover frequencies (TOF) in palladium-catalyzed coupling reactions with substituent variations .
Q. How does the compound interact with biological targets in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
